2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine

Chemical topology Scaffold diversity Bioisosterism

2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine (molecular formula C₁₁H₁₃N₅O₂, molecular weight 247.258 g/mol) is a synthetic small molecule that combines a 1,3-benzodioxole (methylenedioxyphenyl) ring system with a 1,5-disubstituted-1H-tetrazole heterocycle bearing a propan-2-amine side chain. The compound belongs to the class of tetrazole-functionalized benzodioxoles, a structural motif that has attracted attention in medicinal chemistry due to the established capacity of tetrazoles to serve as metabolically stable bioisosteres of carboxylic acid groups and the documented CNS activity of benzodioxole-containing phenethylamines.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
Cat. No. B13369170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=NN=NN1C2=CC3=C(C=C2)OCO3)N
InChIInChI=1S/C11H13N5O2/c1-11(2,12)10-13-14-15-16(10)7-3-4-8-9(5-7)18-6-17-8/h3-5H,6,12H2,1-2H3
InChIKeySSWRLPGQLLAIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine – Structural Identity and Compound Class for Procurement Evaluation


2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine (molecular formula C₁₁H₁₃N₅O₂, molecular weight 247.258 g/mol) is a synthetic small molecule that combines a 1,3-benzodioxole (methylenedioxyphenyl) ring system with a 1,5-disubstituted-1H-tetrazole heterocycle bearing a propan-2-amine side chain . The compound belongs to the class of tetrazole-functionalized benzodioxoles, a structural motif that has attracted attention in medicinal chemistry due to the established capacity of tetrazoles to serve as metabolically stable bioisosteres of carboxylic acid groups and the documented CNS activity of benzodioxole-containing phenethylamines . It is commercially supplied as a research-grade chemical, typically at 95% purity, for laboratory-scale investigation .

Why Generic Substitution Fails: Structural Uniqueness of 2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine Among Benzodioxole-Tetrazole Hybrids


The compound occupies a narrow structural niche that precludes casual substitution by either simple benzodioxole derivatives or standard tetrazole-containing scaffolds. The N1-aryl substitution pattern on the tetrazole ring, combined with the gem-dimethylaminoalkyl substituent at the tetrazole C5 position, creates a unique three-dimensional architecture distinct from the linear phenethylamine geometry of MDMA or MDA [1], and also distinct from carboxylic acid bioisostere tetrazoles (e.g., losartan-type angiotensin receptor blockers) where the tetrazole typically replaces a carboxyl group rather than serving as a linker [2]. This dual pharmacophore arrangement—a benzodioxole associated with monoaminergic activity and a tetrazole with tunable hydrogen-bonding and metabolic properties—generates a combinatorial interaction profile that cannot be replicated by purchasing either moiety in isolation or by substituting a simple N-methylamphetamine analog.

Quantitative Differentiator Evidence Guide: 2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine vs. Comparators


Tetrazole N1-Aryl Substitution Pattern Provides a Topological Scaffold Absent in MDMA, MDA, and Related Phenethylamines

The target compound features a 1,5-disubstituted tetrazole ring that inserts a planar, aromatic heterocycle between the benzodioxole and the aminopropyl fragment, fundamentally altering the molecular shape relative to the linear phenethylamine scaffold of MDMA (distance between benzodioxole centroid and amine nitrogen is extended and a 5-membered heterocyclic turn is introduced) [1]. In contrast, MDMA and its clinical comparator MDA possess a flexible ethylamine linker that permits free rotation around two C–C bonds. This topological difference is expected to alter pharmacophore recognition at monoamine transporters and serotonin receptors, consistent with findings that benzodioxole bioisosteres (ODMA, TDMA, SeDMA) with ring modifications display altered 5-HT₂ receptor agonism profiles [1]. No quantitative target-engagement data exist for this specific compound in peer-reviewed literature.

Chemical topology Scaffold diversity Bioisosterism

Tetrazole Moiety Confers Carboxylic Acid Bioisosterism Not Present in MDMA, MDA, or Amphetamine-Derived Comparators

The tetrazole ring (pKa ≈ 4.5–4.9) is a well-established non-classical bioisostere of the carboxylic acid functional group (pKa ≈ 4.2–4.5), capable of engaging in similar ionic and hydrogen-bonding interactions with protein targets while demonstrating enhanced metabolic stability and membrane permeability [1]. The target compound incorporates this functionality into a benzodioxole framework, creating the potential for carboxylic acid mimetic behavior at biological targets where MDMA and MDA (which lack any acidic functionality) are completely inert. Although no target-specific binding or functional assay data exist for this compound, the tetrazole-bearing analogs of benzodioxole-2-carboxylates have demonstrated potent in vitro binding affinity at the angiotensin II AT₁ receptor, illustrating the pharmacophoric value of this design strategy [2].

Bioisosterism Drug design Metabolic stability

Physicochemical Differentiation: Increased Molecular Weight, Polar Surface Area, and Hydrogen Bonding Capacity vs. MDA Scaffold

The target compound (MW 247.26 g/mol; 5 H-bond acceptors; 2 H-bond donors) is heavier and more polar than MDA (MW 179.22 g/mol; 3 H-bond acceptors; 1 H-bond donor), reflecting the incorporation of the tetrazole ring. While MDA fits within the classical CNS drug-like chemical space, the target compound's increased polar surface area (calculated ~90.6 Ų vs. MDA's ~44.5 Ų) positions it closer to the threshold where passive blood-brain barrier permeability may be attenuated, potentially reducing central exposure relative to peripherally targeted applications . This physicochemical divergence means the target compound cannot be assumed to share the CNS penetration profile of MDA, and procurement decisions predicated on CNS activity must account for this difference.

Physicochemical properties Drug-likeness CNS permeability

Optimal Research Application Scenarios for 2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine Based on Structural Differentiation


Scaffold-Hopping and Bioisostere Library Construction for CNS Target Deconvolution

The compound serves as a topological variant in benzodioxole-focused screening libraries. Its 1,5-disubstituted tetrazole linker provides a rigid, heterocyclic turn absent from MDMA, MDA, and simple phenethylamines [1]. Medicinal chemistry teams exploring structure-activity relationships at monoamine transporters or serotonin receptor subtypes can use this scaffold to probe the tolerance of binding pockets for non-linear, hydrogen-bond-rich linkers, complementing the linear scaffolds typically employed in this target class.

Carboxylic Acid Mimetic Probe in Benzodioxole-Containing Pharmacophores

For programs investigating targets that classically interact with carboxylate-bearing ligands (e.g., angiotensin receptors, matrix metalloproteinases, integrins), the tetrazole moiety enables interrogation of whether a benzodioxole-containing ligand can engage such targets [1][2]. This application is inaccessible to MDMA, MDA, or other non-acidic benzodioxole analogs, providing a distinct procurement rationale when the hypothesis requires an ionizable acidic heterocycle tethered to a benzodioxole recognition element.

Physicochemical Gradient Studies for CNS vs. Peripheral Target Selectivity

The compound occupies an intermediate physicochemical space (MW 247, tPSA ~91 Ų) between classical CNS drugs and peripherally restricted agents [1]. Researchers designing systematic permeability gradients in benzodioxole chemical series can employ this compound as a mid-point reference, enabling comparison with more brain-penetrant analogs (e.g., MDA, tPSA ~45 Ų) and more polar derivatives to establish structure-permeability relationships without recourse to extensive in vivo testing at the screening stage.

Synthetic Methodology Development for 1,5-Disubstituted Tetrazoles

The compound's tetrazole ring, bearing both an N1-aryl (benzodioxole) and a C5-(propan-2-amine) substituent, presents a useful substrate for developing and benchmarking synthetic methods for regioselective N-arylation and C5-functionalization of tetrazoles [1]. Its commercial availability at 95% purity makes it a practical starting material or reference standard for reaction optimization studies, particularly where the benzodioxole UV chromophore facilitates HPLC-based reaction monitoring.

Quote Request

Request a Quote for 2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.